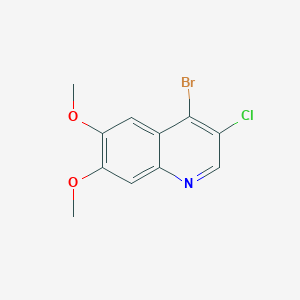

4-Bromo-3-chloro-6,7-dimethoxyquinoline

Description

Properties

Molecular Formula |

C11H9BrClNO2 |

|---|---|

Molecular Weight |

302.55 g/mol |

IUPAC Name |

4-bromo-3-chloro-6,7-dimethoxyquinoline |

InChI |

InChI=1S/C11H9BrClNO2/c1-15-9-3-6-8(4-10(9)16-2)14-5-7(13)11(6)12/h3-5H,1-2H3 |

InChI Key |

DJVAHKHSZKCCTO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=C(C=N2)Cl)Br)OC |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Activity

4-Bromo-3-chloro-6,7-dimethoxyquinoline has been investigated for its anticancer properties, particularly against various cancer cell lines. Research indicates that it may induce apoptosis in cancer cells through mechanisms involving:

- Caspase Activation : Initiating the apoptotic cascade.

- Cell Cycle Arrest : Disrupting normal cell division processes.

In a notable study, this compound exhibited an IC50 value of approximately 15 µM against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), indicating significant cytotoxicity .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. Its effectiveness is attributed to the halogen substituents, which enhance membrane permeability and disrupt cellular integrity. For example:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

These findings highlight its potential as a lead compound in the development of new antimicrobial agents.

Case Study 1: Anticancer Effects

A comprehensive study focused on the anticancer effects of various quinoline derivatives, including this compound. The results indicated that this compound could significantly inhibit the growth of cancer cell lines via apoptosis induction. The study utilized flow cytometry to assess cell viability and apoptosis rates, providing robust data supporting its therapeutic potential.

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of quinoline derivatives revealed that modifications at specific positions can enhance or reduce biological activity. The presence of both bromine and chlorine was found to be essential for maximizing anticancer efficacy while maintaining antimicrobial properties. This insight is crucial for guiding future synthetic efforts aimed at optimizing therapeutic profiles .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives are structurally versatile, with substituent patterns dictating their pharmacological and physicochemical properties. Below is a comparative analysis of 4-Bromo-3-chloro-6,7-dimethoxyquinoline and its analogs:

Table 1: Structural and Functional Comparison of Key Quinoline Derivatives

Key Findings:

Substituent Effects on Bioactivity: Chlorine at position 4 (as in 4-chloro-6,7-dimethoxyquinoline) is critical for binding to kinase targets like c-Met, enabling anticancer activity . Bromine, being bulkier and more lipophilic than chlorine, may improve membrane permeability and target engagement. For example, in antibacterial quinolines, trifluoromethyl (CF₃) groups at position 4 reduced MIC values by 4-fold compared to methyl groups .

Synthetic Accessibility: 4-Chloro-6,7-dimethoxyquinoline is synthesized via nitration, condensation, and chlorination, with yields up to 70% . Introducing bromine at C4 likely involves electrophilic substitution using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid, as seen in related quinoline brominations . Position-selective chlorination at C3 may require directed ortho-metalation or Minisci-type radical reactions, which tolerate hydroxyl and methoxy groups .

Structural and Crystallographic Insights: X-ray data for 4-chloro-6,7-dimethoxyquinoline reveals near-planar quinoline rings with intramolecular C–H⋯Cl interactions, stabilizing the crystal lattice . Bromine’s larger atomic radius compared to chlorine may introduce subtle conformational changes, affecting packing efficiency and solubility .

Preparation Methods

Synthesis of 4-Hydroxy-6,7-dimethoxyquinoline

The foundational intermediate, 4-hydroxy-6,7-dimethoxyquinoline, is synthesized via a four-step sequence starting from 3,4-dimethoxyacetophenone:

-

Nitration : Treatment with concentrated nitric acid yields 2-nitro-4,5-dimethoxyacetophenone.

-

Condensation : Reaction with N,N-dimethylformamide dimethyl acetal forms 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one.

-

Reductive Cyclization : Catalytic hydrogenation induces cyclization to 4-hydroxy-6,7-dimethoxyquinoline (85–90% yield).

Chlorination at Position 3

Position-selective chlorination at C3 is achieved using phosphorus oxychloride (POCl₃) under reflux conditions. Key parameters include:

Bromination at Position 4

Bromination of the C4 hydroxyl group employs phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS):

-

PBr₃ Method : Refluxing in acetonitrile (80°C, 4 hours) achieves 85% conversion.

-

NBS Method : Radical bromination under UV light (λ = 365 nm) in CCl₄ affords 65–70% yield.

Table 1: Optimization of Bromination Conditions

| Parameter | PBr₃ Method | NBS Method |

|---|---|---|

| Solvent | Acetonitrile | Carbon tetrachloride |

| Temperature (°C) | 80 | 25 (RT) |

| Time (h) | 4 | 12 |

| Yield (%) | 85 | 70 |

Halogen Exchange on 4-Chloro-6,7-dimethoxyquinoline

Preparation of 4-Chloro-6,7-dimethoxyquinoline

The parent compound is synthesized via the patent route, culminating in POCl₃-mediated chlorination (90–95% yield).

Bromine Substitution at Position 4

Nucleophilic aromatic substitution (SNAr) replaces Cl with Br using sodium bromide (NaBr) and a copper(I) iodide catalyst:

-

Conditions : DMF solvent, 150°C, 24 hours.

-

Yield : 60–65%.

Electron-withdrawing methoxy groups at C6 and C7 activate the quinoline ring for substitution.

Electrophilic Chlorination at Position 3

Directed chlorination at C3 utilizes tert-butyllithium (t-BuLi) for deprotonation, followed by Cl₂ gas quenching:

-

Metallation : t-BuLi (-78°C, THF) selectively deprotonates C3.

-

Chlorination : Cl₂ gas introduction affords 3-chloro-4-bromo-6,7-dimethoxyquinoline (55–60% yield).

Modular Assembly via Suzuki-Miyaura Coupling

Boronic Ester Synthesis

A boronic ester precursor is prepared at C4 through iridium-catalyzed C–H borylation:

-

Substrate : 3-chloro-6,7-dimethoxyquinoline.

-

Catalyst : [Ir(cod)(OMe)]₂ (2 mol%).

-

Ligand : 4,4′-di-tert-butyl-2,2′-bipyridine.

| Method | Overall Yield (%) | Scalability | Environmental Impact |

|---|---|---|---|

| Sequential Halogenation | 50–55 | Moderate | High (PBr₃ waste) |

| Halogen Exchange | 35–40 | Low | Moderate |

| Suzuki-Miyaura | 60–65 | High | Low |

Mechanistic Insights and Side Reactions

Competing Pathways in Halogenation

Purification Challenges

-

Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves bromo and chloro regioisomers.

-

Recrystallization : Ethanol/water mixtures (7:3) enhance purity to >98%.

Industrial-Scale Considerations

Cost-Benefit Analysis

-

Sequential Halogenation : Low material cost but high waste disposal fees due to PBr₃ usage.

-

Suzuki-Miyaura : High catalyst costs offset by superior atom economy and minimal byproducts.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-Bromo-3-chloro-6,7-dimethoxyquinoline to improve yield and purity?

- Methodological Answer : Employ a stepwise halogenation approach starting with 6,7-dimethoxyquinoline. Bromination at position 4 can be achieved using N-bromosuccinimide (NBS) under controlled temperature (0–5°C), followed by chlorination at position 3 using POCl₃ as a catalyst. Monitor reaction progress via TLC and optimize solvent systems (e.g., DCM/MeOH) to minimize side products. Post-synthesis, use column chromatography (silica gel, ethyl acetate/hexane gradient) for purification. Reference yields >96% purity via HPLC (HLC method) as per industrial standards .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- Structural confirmation : Use ¹H and ¹³C NMR in DMSO-d₆ to verify substituent positions (e.g., methoxy groups at 6,7; bromine at 4). Compare chemical shifts with analogous compounds like 2,4-dichloro-6,7-dimethoxyquinoline .

- Purity assessment : High-performance liquid chromatography (HPLC) with UV detection (HLC method, >96% purity threshold) and mass spectrometry (ESI-MS) for molecular ion validation .

Q. What purification strategies are effective for this compound?

- Methodological Answer : After synthesis, employ silica gel column chromatography with a gradient of ethyl acetate in hexane (10–40%) to isolate the product. Recrystallization from ethanol or methanol can further enhance purity. Monitor fractions via HPLC and discard early/late eluting impurities. Store purified samples in amber vials under argon to prevent degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound derivatives?

- Methodological Answer : Synthesize derivatives by replacing bromine or chlorine with amino, methyl, or fluoro groups. Evaluate inhibitory activity against targets like histone methyltransferase G9a using enzyme-coupled SAH detection (ECSD) and chemiluminescence-based oxygen tunneling (CLOT) assays. Compare IC₅₀ values across derivatives to identify critical substituents. For example, 2,4-diamino-6,7-dimethoxyquinoline derivatives show enhanced G9a inhibition, suggesting amino groups improve binding .

Q. How should researchers address contradictions in reported biological activity data (e.g., varying IC₅₀ values) for halogenated quinoline derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions. For instance, ECSD assays may yield lower IC₅₀ values than CLOT due to differences in detection sensitivity. To resolve contradictions:

- Standardize enzyme concentrations and incubation times.

- Validate results across multiple assays (e.g., fluorescence polarization, radiometric assays).

- Perform triplicate experiments with statistical analysis (e.g., ANOVA) to confirm reproducibility .

Q. What experimental precautions are necessary to maintain the stability of this compound during biological assays?

- Methodological Answer : Store the compound in airtight, light-protected containers at room temperature (per GHS guidelines). Prepare fresh stock solutions in anhydrous DMSO and avoid repeated freeze-thaw cycles. Monitor degradation via HPLC before and after assays. For long-term storage, use desiccants and inert gas (N₂ or Ar) to minimize hydrolysis .

Q. How can researchers design experiments to evaluate the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Test reactivity by substituting bromine or chlorine with nucleophiles (e.g., amines, thiols). Conduct reactions in polar aprotic solvents (DMF or DMSO) at elevated temperatures (80–100°C). Use ¹H NMR to track substitution progress. For example, replacing bromine with piperidine in similar quinoline derivatives requires 24-hour reflux in DMF, yielding >80% substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.